1-(2-chlorobenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
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Description
1-(2-chlorobenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H20ClNO3 and its molecular weight is 357.8g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Transformations
- The compound has been involved in studies concerning the synthesis of heterocyclic compounds, including the investigation of reactions with epichlorohydrin and aromatic amines, leading to derivatives with potential for further chemical transformations (Kutkevichus & Sherenas, 1972). Additionally, methodologies for asymmetric benzylic oxidation using Mn-salen complexes highlight the use of related structures in achieving moderate enantioselectivity (Hamachi, Irie, & Katsuki, 1996).
Anticancer Research
- Research into the design, synthesis, and cytotoxicity evaluation of dimers related to 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI) has provided insights into their potential for targeting various cancer types. These studies indicate the importance of the linker length and position in determining antitumor activity, with specific compounds showing significant activity against leukemia and breast cancer cell lines (Jia & Lown, 2000).
Environmental and Materials Science
- The oxidation of chlorobenzene using Fenton's reagent has been studied, showing pathways for degradation of pollutants and synthesis of chlorinated organic compounds, which might involve structures akin to the subject compound (Sedlak & Andren, 1991). Additionally, alkyne metathesis of substituted benzenes, including studies related to the synthesis of high molecular weight poly(p-phenyleneethynylenes), suggests applications in materials science (Kloppenburg, Jones, & Bunz, 1999).
Mechanistic Studies in Organic Chemistry
- Mechanistic studies have been conducted on the oxidation of tryptophan to formylkynurenine, providing a model that might involve intermediates or structures similar to the compound (Nakagawa et al., 1977).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-12-8-13(2)18-16(9-12)20(25,10-14(3)23)19(24)22(18)11-15-6-4-5-7-17(15)21/h4-9,25H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBSZIQPSHWRIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3Cl)(CC(=O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.